Lipophilicity vs. Shorter-Chain Analogs
Ethyl 10‑(methanesulfonyl)decanoate exhibits a calculated LogP of 3.80, reflecting its decanoate backbone [1]. In contrast, the shorter‑chain analog ethyl methanesulfonylacetate (C5 chain) has a predicted LogP of approximately ‑0.5 to 0.5, indicating a >1000‑fold difference in lipophilicity [2]. This quantitative difference dictates that the target compound can partition into lipid bilayers or organic phases, whereas the short‑chain analog remains largely aqueous.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.80 (calculated) |
| Comparator Or Baseline | Ethyl methanesulfonylacetate (CAS 4455‑15‑6): LogP ≈ ‑0.5 to 0.5 (estimated) |
| Quantified Difference | >1000‑fold difference in partition coefficient |
| Conditions | Calculated using standard in silico models |
Why This Matters
This large difference in lipophilicity is critical for applications requiring membrane permeability or for reactions in non‑polar media, making the target compound suitable for lipid‑based formulations and long‑chain fatty acid mimicry.
- [1] ChemSrc. (2024). Ethyl 10(methylsulfonyl)decanoate. https://m.chemsrc.com/baike/15880.html View Source
- [2] PubChem. (n.d.). Ethyl methanesulfonylacetate. https://pubchem.ncbi.nlm.nih.gov/compound/4455-15-6 View Source
